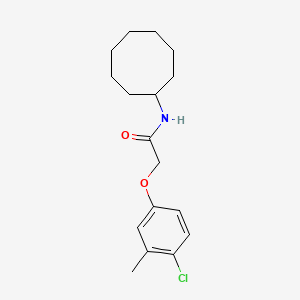![molecular formula C12H17NOS B5802746 2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide](/img/structure/B5802746.png)
2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide is a chemical compound that belongs to the class of thioamides. It is used in scientific research for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide has been used in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer. It has also been used as a ligand in metal-catalyzed reactions and as a reagent in organic synthesis. The compound has shown promising results in these applications, making it a valuable tool for researchers in the scientific community.
Wirkmechanismus
The mechanism of action of 2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide is not fully understood. However, it is believed to act as a thioamide, which can undergo nucleophilic attack by various reagents. This reaction can lead to the formation of new compounds with potential therapeutic properties. The compound has also been shown to inhibit certain enzymes, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential cancer therapy. The compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, the compound has been shown to have antimicrobial activity, which may be useful in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide in lab experiments is its unique properties. The compound has shown promising results in various scientific research applications, making it a valuable tool for researchers. However, one limitation of using this compound is its potential toxicity. Researchers must take caution when handling the compound to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for research on 2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide. One direction is to further investigate its potential use as a cancer therapy. Studies have shown promising results, and further research may lead to the development of a new cancer treatment. Another direction is to investigate its potential use in other therapeutic areas, such as inflammatory and infectious diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and potential toxicity, which may lead to the development of safer and more effective compounds.
Conclusion:
In conclusion, 2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide is a valuable tool for researchers in the scientific community. Its unique properties and potential applications make it a promising compound for further research. While there are limitations to its use in lab experiments, the potential benefits outweigh the risks. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic effects, which may lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis method of 2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide involves the reaction of 3,5-dimethylbenzyl chloride with thioacetamide in the presence of a base such as sodium hydroxide. The resulting product is then treated with methyl iodide to obtain the final compound. This method has been reported in scientific literature and has been used by researchers to synthesize the compound for their experiments.
Eigenschaften
IUPAC Name |
2-[(3,5-dimethylphenyl)methylsulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-9-4-10(2)6-11(5-9)7-15-8-12(14)13-3/h4-6H,7-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMYXBRBQMIHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dimethylphenyl)methylsulfanyl]-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)
![4-nitrobenzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5802665.png)

![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5802668.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B5802696.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)





![methyl 4-cyano-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5802755.png)

